

(Rac)-Vepdegestrant: A Technical Guide to Cellular Uptake and Distribution

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Compound of Interest		
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Introduction

(Rac)-Vepdegestrant (also known as ARV-471) is a pioneering orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the estrogen receptor (ER), a key driver in ER-positive (ER+)/HER2-negative breast cancer.[1][2][3] As a heterobifunctional molecule, Vepdegestrant recruits an E3 ubiquitin ligase to the ER, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This mechanism of action offers a promising therapeutic strategy to overcome resistance to existing endocrine therapies.[4] This technical guide provides an in-depth overview of the cellular uptake, distribution, and methodologies used to study these critical aspects of (Rac)-Vepdegestrant's pharmacology.

Mechanism of Action: Signaling Pathway

Vepdegestrant operates by hijacking the cell's natural protein disposal system. It simultaneously binds to the estrogen receptor and the cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the ER, marking it for degradation by the 26S proteasome. The degradation of ER leads to the downstream inhibition of ER-target gene expression and halts ER-mediated signaling, ultimately inhibiting the proliferation of ER-positive cancer cells.[5]





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Caption: Mechanism of action of (Rac)-Vepdegestrant.

Quantitative Data on In Vitro and In Vivo Activity

Vepdegestrant has demonstrated potent and robust ER degradation and antitumor activity in both preclinical and clinical settings.



Parameter	Cell Line / Model	Value	Reference
Half-maximal Degradation Concentration (DC50)	ER-positive breast cancer cell lines	~1-2 nM	[1][2][4][6]
Growth Inhibition (GI50)	MCF7 (WT ER)	3.3 nM	[7]
T47D (WT ER)	4.5 nM	[7]	
ER Degradation in Tumor Tissue	Human Tumor Biopsies (200 mg daily dose)	Median: 69%, Mean: 71% (Range: 28-95%)	[7][8]
Human Tumor Biopsies (500 mg daily dose)	Up to 89%	[7]	
Tumor Growth Inhibition (TGI)	MCF7 Xenograft Model (3 mg/kg, oral, daily)	85%	[7]
MCF7 Xenograft Model (10 mg/kg, oral, daily)	98%	[7]	
MCF7 Xenograft Model (30 mg/kg, oral, daily)	120%	[7]	_

Pharmacokinetic and Distribution Parameters

Pharmacokinetic studies in rodents have provided initial insights into the distribution of Vepdegestrant.



Parameter	Species	Value	Reference
Clearance (CL)	Mouse	35 mL/min/kg	[7]
Rat	28 mL/min/kg	[7]	
Dog	3.0 mL/min/kg	[7]	_
Volume of Distribution (Vss)	Mouse	9.4 L/kg	[7]
Rat	13 L/kg	[7]	
Dog	2.4 L/kg	[7]	_
Half-life (T1/2)	Mouse	6.2 h	[7]
Rat	15 h	[7]	
Dog	11 h	[7]	_
Oral Bioavailability	Mouse	17.91%	[9]
Rat	24.12%	[9]	

Clinical pharmacokinetic data from a Phase 1 study in Japanese patients with ER+ advanced breast cancer receiving a 200 mg once-daily dose further characterizes its profile in humans. [10]



Parameter	Value (Geometric Mean)	Reference
Maximum Plasma Concentration (Cmax) - Single Dose	630.9 ng/mL	[10]
Area Under the Curve (AUC24) - Single Dose	10,400 ng·hr/mL	[10]
Time to Maximum Concentration (Tmax) - Single Dose	4.74 h (Median)	[10]
Time to Maximum Concentration (Tmax) - Multiple Doses	4.69 h (Median)	[10]

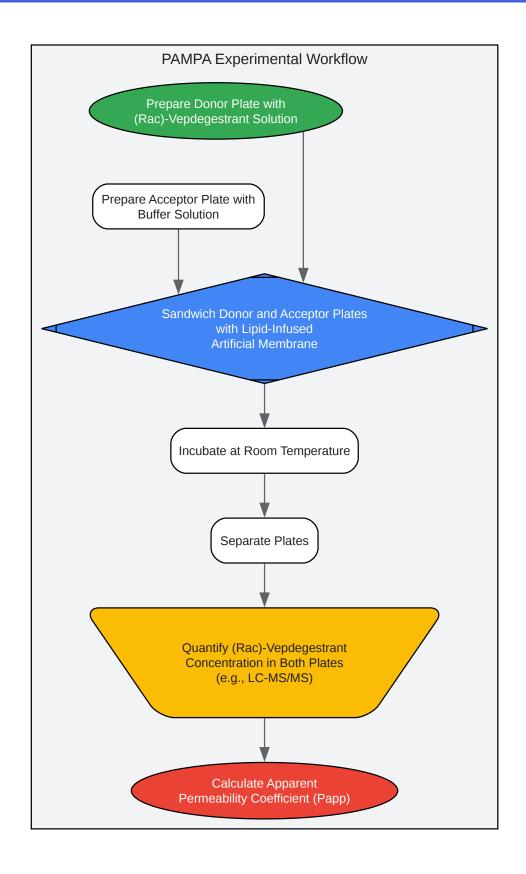
Experimental Protocols

Detailed below are representative protocols for assessing the cellular uptake and distribution of PROTACs like (Rac)-Vepdegestrant.

Cellular Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.





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Caption: Workflow for the PAMPA assay.



Methodology:

- A donor plate is filled with a solution of **(Rac)-Vepdegestrant** at a known concentration.
- An acceptor plate is filled with a buffer solution.
- A filter plate coated with a lipid-infused artificial membrane is placed between the donor and acceptor plates.
- The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
- After incubation, the plates are separated, and the concentration of (Rac)-Vepdegestrant in both compartments is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][11]
- The apparent permeability coefficient (Papp) is calculated based on the concentration change over time.

Cellular Uptake and Efflux: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. This cell-based assay provides insights into both passive diffusion and active transport mechanisms.[12][13]

Methodology:

- Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured until a confluent monolayer is formed.
- For uptake (apical to basolateral) studies, (Rac)-Vepdegestrant is added to the apical (upper) chamber.
- Samples are collected from the basolateral (lower) chamber at various time points.
- For efflux (basolateral to apical) studies, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

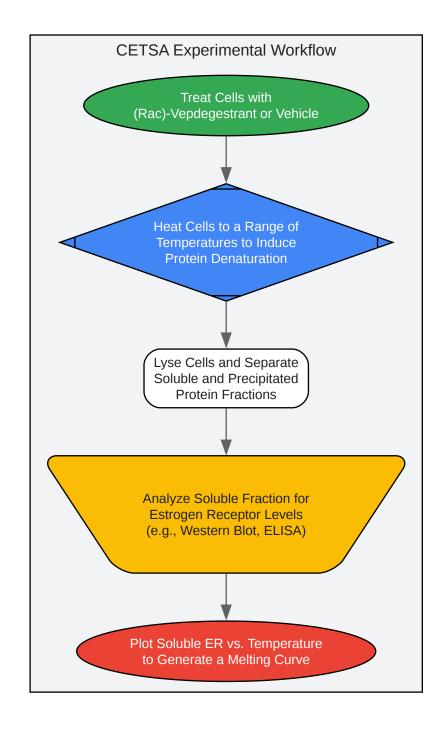


- The concentration of (Rac)-Vepdegestrant in the collected samples is quantified by LC-MS/MS.
- The Papp is calculated for both directions, and an efflux ratio is determined to assess the involvement of active efflux transporters.

Intracellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a drug binds to its intended target within the complex environment of a living cell.[14][15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.





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Caption: Workflow for the CETSA assay.

Methodology:

• Intact cells are treated with (Rac)-Vepdegestrant or a vehicle control.



- The cell suspensions are heated to a range of temperatures.
- Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
- The amount of soluble Estrogen Receptor in the supernatant is quantified using methods like Western blotting or ELISA.
- A melting curve is generated by plotting the amount of soluble ER as a function of temperature. A shift in the melting curve in the presence of Vepdegestrant indicates target engagement.

Tissue Distribution Analysis: Mass Spectrometry Imaging (MSI)

MSI is a label-free technique that allows for the visualization of the spatial distribution of drugs, metabolites, and endogenous molecules within a tissue section.[18][19]

Methodology:

- Animals are dosed with (Rac)-Vepdegestrant, and tissues of interest are collected at specific time points.
- The tissues are sectioned using a cryostat.
- A matrix compound is applied to the tissue section.
- The section is analyzed by a mass spectrometer (e.g., MALDI-TOF), which rasters across the tissue, collecting a mass spectrum at each point.
- The intensity of the ion corresponding to the m/z of (Rac)-Vepdegestrant is plotted against its spatial coordinates to generate an image of its distribution within the tissue.

Conclusion

(Rac)-Vepdegestrant is a potent ER-degrading PROTAC with promising preclinical and clinical activity. Understanding its cellular uptake and distribution is paramount for optimizing its therapeutic potential. The methodologies outlined in this guide, from in vitro permeability



assays to in vivo tissue imaging, provide a comprehensive framework for characterizing the pharmacokinetic and pharmacodynamic properties of this novel therapeutic agent. Further studies focusing on subcellular localization will provide even greater insight into its mechanism of action and inform the development of next-generation protein degraders.

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